molecular formula C13H15N3 B11889930 2-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indole

2-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indole

Cat. No.: B11889930
M. Wt: 213.28 g/mol
InChI Key: PROCHFVBDUFTAF-UHFFFAOYSA-N
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Description

2-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indole is a complex organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of an indole ring fused with an imidazole ring, making it a significant molecule in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl indole-2-carboxylate with ethylenediamine under acidic conditions can lead to the formation of the desired compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors are employed to scale up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted indole derivatives, which can be further utilized in various applications .

Scientific Research Applications

2-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol
  • 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenyl 4-chlorobenzoate
  • N-(7-(1-Benzoyl-4,5-dihydro-1H-imidazol-2-yl)-2-aryl-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene)benzamides

Uniqueness

2-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indole is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H15N3

Molecular Weight

213.28 g/mol

IUPAC Name

2-(4,5-dihydro-1H-imidazol-2-yl)-1-ethylindole

InChI

InChI=1S/C13H15N3/c1-2-16-11-6-4-3-5-10(11)9-12(16)13-14-7-8-15-13/h3-6,9H,2,7-8H2,1H3,(H,14,15)

InChI Key

PROCHFVBDUFTAF-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C=C1C3=NCCN3

Origin of Product

United States

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